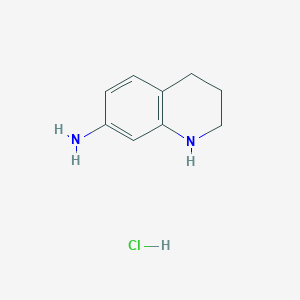

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAYWDWODUYEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856714 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309976-14-4 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,3,4-Tetrahydroquinolin-7-amine Hydrochloride (CAS 1309976-14-4): A Privileged Scaffold for Advanced Drug Discovery

Executive Summary

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride (CAS 1309976-14-4)[1] is a highly versatile, bicyclic building block utilized extensively in modern medicinal chemistry. Featuring a rigidified aniline bioisostere, the tetrahydroquinoline (THQ) core is recognized as a [2] due to its profound biological activity and structural predictability. It serves as a foundational element for synthesizing a wide array of bioactive molecules, including potent kinase inhibitors (such as [3]), epigenetic modulators, and G-protein-coupled receptor (GPCR) ligands. This technical guide explores the physicochemical profiling, structural dynamics, and validated experimental workflows for incorporating this intermediate into drug development pipelines.

Physicochemical Profiling & Structural Dynamics

The compound is typically supplied as a hydrochloride or dihydrochloride salt to enhance bench stability and aqueous solubility[4]. The THQ core provides a unique conformational restriction compared to acyclic anilines, locking the nitrogen lone pair into a specific trajectory. This rigidification reduces the entropic penalty upon target binding and improves metabolic stability by blocking metabolically labile sites typically found in flexible aromatic amines.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride

| Property | Value / Specification |

| CAS Number | 1309976-14-4[1] |

| Molecular Formula | C9H14Cl2N2 (Dihydrochloride salt)[1] |

| Molecular Weight | 221.13 g/mol [4] |

| SMILES | NC1=CC2=C(CCCN2)C=C1.[H]Cl.[H]Cl[1] |

| Appearance | Solid powder (typically off-white to pale brown) |

| Storage Conditions | Sealed in dry, room temperature (or inert atmosphere)[4] |

| Primary Reactivity Sites | C7-Primary Amine, N1-Secondary Amine |

Mechanistic Utility in Medicinal Chemistry

The strategic value of 1,2,3,4-tetrahydroquinolin-7-amine lies in its orthogonal reactivity profile. The molecule possesses two distinct nucleophilic centers that can be selectively functionalized:

-

The 7-Amino Group (Primary Amine): Highly reactive and sterically accessible. It is the primary site for amide, urea, and sulfonamide couplings. When converted to an amide, it frequently acts as a critical hydrogen-bond donor/acceptor pair in the hinge-binding region of kinases[3].

-

The 1-Position (Secondary Amine): Embedded within the saturated ring, this amine is less nucleophilic due to steric hindrance and conjugation with the aromatic ring. It can be functionalized via reductive amination or Buchwald-Hartwig cross-coupling to explore the solvent-exposed regions of a target protein.

Bifurcated reactivity workflow of the THQ scaffold.

Experimental Workflows

Protocol 1: HATU-Mediated Amide Coupling at the 7-Amino Position

To functionalize the 7-amino group while leaving the 1-position intact, HATU is the preferred coupling reagent due to its rapid kinetics and high efficiency, which [5].

Causality & Rationale: The hydrochloride salt must be neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which then undergoes [6].

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL/mmol)[7].

-

Activation: Add DIPEA (3.0–5.0 equivalents) to the solution. Stir at room temperature for 15–30 minutes to ensure [7].

-

Coupling: Add 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride (1.0 equivalent) to the pre-activated mixture[5].

-

Monitoring: Stir the reaction at room temperature for 2–6 hours. Monitor progression via LC-MS or TLC (typically using a DCM/MeOH eluent system)[6].

-

Work-Up: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 10% citric acid, water, and brine to remove residual DMF and DIPEA[6].

-

Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Reductive Amination at the 1-Position

Once the 7-position is protected or functionalized, the secondary amine at the 1-position can be elaborated to optimize pharmacokinetic properties.

Step-by-Step Procedure:

-

Imine Formation: Dissolve the 7-functionalized THQ intermediate (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous Dichloroethane (DCE).

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

-

Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to selectively reduce the iminium ion without reducing the unreacted aldehyde.

-

Isolation: Stir for 12 hours. Quench with 1N NaOH, extract with Dichloromethane (DCM), dry over Na2SO4, and purify via chromatography.

Biological Application: Kinase Inhibition

Derivatives of 1,2,3,4-tetrahydroquinoline have shown profound efficacy as[3]. The rigid THQ core perfectly mimics the adenine ring of ATP, allowing it to competitively bind to the kinase hinge region, thereby blocking downstream phosphorylation cascades responsible for tumor proliferation.

Mechanism of action for THQ-derived PI3K/mTOR inhibitors in oncology.

Analytical Validation

To ensure the integrity of the synthesized THQ derivatives, rigorous analytical validation is required:

-

LC-MS: Utilized to confirm the exact mass of the coupled product. The dihydrochloride salt of the starting material will show an [M+H]+ peak at m/z 149.1 (corresponding to the free base).

-

1H NMR (DMSO-d6): The structural signature of the THQ core includes the aliphatic multiplets of the saturated ring (typically around 1.8 ppm, 2.6 ppm, and 3.2 ppm) and the distinct aromatic splitting pattern of the 1,2,4-trisubstituted benzene ring.

References

-

Organic Synthesis. "Acid-Amine Coupling using HBTU". Source: Organic Synthesis. URL: [Link]

-

Chaube, U., et al. "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer". Source: Future Medicinal Chemistry, Taylor & Francis. URL: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 1309976-14-4|1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. peptide.com [peptide.com]

A Senior Application Scientist's Technical Guide to 7-Amino-1,2,3,4-tetrahydroquinoline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-1,2,3,4-tetrahydroquinoline hydrochloride is a pivotal heterocyclic amine that serves as a critical structural motif and building block in medicinal chemistry.[1][2] Its tetrahydroquinoline core is prevalent in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth examination of its chemical structure, physicochemical properties, validated synthesis protocols, and analytical characterization. Furthermore, it explores the compound's primary application as a precursor in the synthesis of dopamine agonists, particularly non-ergoline derivatives like Pramipexole, and elucidates the downstream signaling pathways pertinent to their mechanism of action in treating neurological disorders such as Parkinson's disease.[3]

Core Chemical Identity and Physicochemical Properties

7-Amino-1,2,3,4-tetrahydroquinoline, in its hydrochloride salt form, offers enhanced stability and solubility, making it highly suitable for laboratory use and further chemical modification. The core structure consists of a bicyclic system where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). The amino group (-NH2) at the 7-position is a key functional handle for synthetic elaboration.

Chemical Structure:

-

IUPAC Name: 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride

-

Molecular Formula: C₉H₁₂N₂ · HCl

-

Molecular Weight: 184.67 g/mol (Hydrochloride Salt) | 148.20 g/mol (Free Base)[2]

The table below summarizes key physicochemical properties for the free base, which are crucial for designing reaction conditions and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [2] |

| Molecular Weight | 148.20 g/mol | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 38 Ų | [2] |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, Inert Atmosphere |

Synthesis and Purification: A Validated Protocol

The synthesis of 7-amino-1,2,3,4-tetrahydroquinoline is most commonly achieved via a two-step process involving the nitration of a protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group. This approach provides good regiocontrol and high yields.

Experimental Protocol

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline [4]

-

Rationale: Direct nitration of tetrahydroquinoline is often unselective. Therefore, the secondary amine is first protected (e.g., with an Fmoc group) to direct the nitration primarily to the 7-position of the electron-rich aromatic ring. A mixture of potassium nitrate in sulfuric acid serves as a potent but controllable nitrating agent.

-

Procedure:

-

Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C with stirring for 10-15 minutes.

-

Add dichloromethane (DCM) to the mixture and continue stirring for 15 minutes at 0°C.

-

Dissolve N-protected 1,2,3,4-tetrahydroquinoline in DCM and add it dropwise to the nitrating mixture, maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature for approximately 2.5 hours until completion (monitored by TLC).

-

Upon completion, carefully quench the reaction with ice water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-nitro intermediate.

-

Step 2: Reduction to 7-Amino-1,2,3,4-tetrahydroquinoline [4]

-

Rationale: The reduction of the nitro group to a primary amine is a standard transformation. Using zinc dust in the presence of an ammonium chloride solution provides a robust and efficient method, avoiding the need for high-pressure hydrogenation.

-

Procedure:

-

Dissolve the 7-nitro intermediate from Step 1 in methanol.

-

Add zinc dust to the solution.

-

Prepare a solution of ammonium chloride (NH₄Cl) in a water/methanol mixture (e.g., 3:7 ratio).

-

Add the ammonium chloride solution to the reaction mixture.

-

Heat the mixture to 60°C and stir for approximately 6 hours, or until the reduction is complete (monitored by TLC).

-

After completion, remove the methanol via rotary evaporation.

-

Dissolve the residue in ethyl acetate and filter to remove inorganic salts.

-

The filtrate contains the desired 7-amino-1,2,3,4-tetrahydroquinoline (free base).

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Converting the free base to its hydrochloride salt enhances stability and improves handling characteristics. This is achieved by treating the amine with hydrochloric acid.

-

Procedure:

-

Dissolve the purified free base in a suitable solvent like isopropanol or ether.

-

Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 7-amino-1,2,3,4-tetrahydroquinoline hydrochloride.

-

Workflow for Synthesis and Purification

Caption: Synthetic workflow for 7-amino-1,2,3,4-tetrahydroquinoline hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (on the benzene ring), two distinct methylene (-CH₂) groups in the saturated ring, and a broad signal for the secondary amine (N-H). The primary amine (-NH₂) protons may also appear as a broad singlet. |

| ¹³C NMR | Resonances for aromatic carbons (four signals expected for the substituted ring) and aliphatic carbons corresponding to the three methylene groups of the piperidine ring. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (both -NH- and -NH₂) in the 3200-3500 cm⁻¹ region, C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, and C=C stretching for the aromatic ring around 1500-1600 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) for the free base should be observed at m/z corresponding to its molecular weight (148.10). |

Applications in Drug Development: A Precursor to Dopamine Agonists

The primary significance of 7-amino-1,2,3,4-tetrahydroquinoline hydrochloride in drug development is its role as a key intermediate for non-ergoline dopamine agonists, such as pramipexole and ropinirole.[3] These drugs are first-line treatments for Parkinson's disease and are also used for restless legs syndrome.[3] They act by directly stimulating dopamine receptors in the brain, compensating for the loss of dopaminergic neurons in the nigrostriatal pathway.[3][5]

The 7-amino group provides a reactive site for building the remainder of the drug molecule, demonstrating the compound's value as a versatile scaffold.

Mechanism of Action: Dopamine D2 Receptor Signaling

Dopamine agonists derived from this precursor primarily target the D2-like family of dopamine receptors (D2, D3, D4).[3][] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade.[]

The Core Pathway:

-

Agonist Binding: A dopamine agonist (e.g., pramipexole) binds to and activates the D2 receptor on the postsynaptic neuron.[3][7]

-

G-Protein Activation: The activated D2 receptor couples to an inhibitory G-protein (Gαi/o).[]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[3]

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[3]

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, ultimately modulating neuronal excitability and gene expression to produce a therapeutic effect.[8]

Caption: Simplified Dopamine D2 receptor inhibitory signaling pathway.

Safety and Handling

As with all laboratory chemicals, 7-amino-1,2,3,4-tetrahydroquinoline hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and emergency information.

References

-

Cai, W., et al. (2019). The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas. Frontiers in Endocrinology, 10. Retrieved from [Link]

-

Fariba, K. A., & Tariq, M. A. (2023). Dopamine Agonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine agonist. Retrieved from [Link]

-

Lee, S., & Kim, K. (2019). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Cellular Neuroscience, 13. Retrieved from [Link]

-

Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. Retrieved from [Link]

-

Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13422-13454. Retrieved from [Link]

-

Ordonez, M., et al. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1163. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,2,3,4-tetrahydroquinoline-2-phosphonic acid 4 from quinoline. Retrieved from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

The 7-Amino-1,2,3,4-Tetrahydroquinoline Scaffold: A Technical Guide to Privileged Functionalization

The following technical guide is structured to provide an advanced, actionable resource for medicinal chemists and drug discovery scientists. It synthesizes synthetic methodology, structural biology, and case-study-driven SAR analysis.

Executive Summary

The 7-amino-1,2,3,4-tetrahydroquinoline (7-amino-THQ) scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its fully aromatic quinoline counterparts and its regioisomers (5-, 6-, and 8-amino). Unlike the planar quinoline system, the THQ core offers a semi-rigid, puckered conformation (half-chair) that projects substituents at the 7-position into unique vectors within protein binding pockets.

This guide explores the utility of 7-amino-THQ as a critical intermediate for generating RORγ inverse agonists , mTOR inhibitors , and NF-κB modulators . It details the causality behind its selection—specifically how the 7-position amine serves as an optimal anchor for sulfonamide and amide linkers that require precise geometric alignment to engage deep hydrophobic pockets or hydrogen-bonding networks.

Part 1: Structural Analysis & Synthetic Strategies

The Geometric Advantage

The 1,2,3,4-tetrahydroquinoline ring exists primarily in a half-chair conformation. Functionalization at the 7-position (meta to the bridgehead nitrogen, para to the aliphatic C4) creates a vector that is distinct from the 6-position.

-

6-position: Projects linearly, often used to extend length (e.g., biphenyl mimics).

-

7-position: Projects at an angle relative to the N1-C4 axis, allowing "curved" or "L-shaped" molecular architectures. This is crucial for fitting into globular active sites like the Ligand Binding Domain (LBD) of nuclear receptors.

Synthetic Architecture

Accessing the 7-amino-THQ core with high regiochemical purity is the first challenge. Direct nitration of 1,2,3,4-tetrahydroquinoline typically favors the 6-position (para to the amine) or the 8-position (ortho), making the 7-isomer a minor product.

Recommended Route: Selective Reduction of 7-Nitroquinoline To avoid tedious isomer separation, the most robust "self-validating" protocol involves the selective reduction of the pyridine ring of 7-nitroquinoline or 7-aminoquinoline.

Diagram 1: Synthetic Pathway to 7-Amino-THQ

Caption: Regioselective synthesis of 7-amino-1,2,3,4-tetrahydroquinoline avoiding the mixture issues of direct THQ nitration.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Case Study 1: RORγ Inverse Agonists (Prostate Cancer & Autoimmunity)

Target: Retinoic Acid-Related Orphan Receptor Gamma (RORγ).[1][2][3] Mechanism: Inverse agonism suppresses Th17 differentiation and AR (Androgen Receptor) signaling in prostate cancer.

The Role of 7-Amino-THQ: In the development of compounds like XY039 and XY077 , the 7-amino-THQ scaffold serves as the core hinge.

-

N1-Position: Capped with a sulfonyl group (e.g., 4-fluorobenzenesulfonyl) to occupy the hydrophobic pocket near Helix 12.

-

C7-Amino Position: Derivatized with a sulfonamide or amide linker.

-

Causality: The 7-position sulfonamide directs the "tail" of the molecule towards Arg367 and His479 . A 6-position substitution would misalign this interaction, losing the critical hydrogen bond required to destabilize the agonist conformation of Helix 12.

Case Study 2: mTOR Inhibitors (Lung & Breast Cancer)

Target: Mammalian Target of Rapamycin (mTOR).[4][5] Mechanism: ATP-competitive inhibition.

The Role of 7-Amino-THQ: Morpholine-substituted THQ derivatives (e.g., Compound 10e ) utilize the 7-amino group to link to a benzamide moiety.[6]

-

Structure: The THQ core mimics the adenine ring of ATP.

-

7-Position: The amide linker at C7 extends into the solvent-exposed region or affinity pocket, improving selectivity over PI3Kα.

-

Data: 7-substituted derivatives demonstrated IC50 values in the nanomolar range (e.g., 33 nM against A549 cells), significantly more potent than their unsubstituted or regioisomeric counterparts.

Comparative Potency Data

The following table summarizes the impact of the 7-amino vector in key series.

| Compound Class | Target | 7-Position Substituent | IC50 / Ki | Biological Outcome |

| XY039 | RORγ (LBD) | Thiophene-2-sulfonamide | ~50 nM | Potent suppression of IL-17 & AR |

| XY077 | RORγ (LBD) | Benzenesulfonamide | ~60 nM | Tumor growth inhibition (22Rv1) |

| Cmpd 10e | mTOR | 3,5-bis(CF3)benzamide | 33 nM | Apoptosis in A549 lung cancer cells |

| Analog 6g | NF-κB | Substituted Benzamide | 1.4 µM | 53x more potent than reference |

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-Amino-1,2,3,4-Tetrahydroquinoline

A self-validating protocol ensuring high regiochemical purity.

Reagents: 7-Nitroquinoline (1.0 eq), Sodium Cyanoborohydride (NaBH3CN, 3.0 eq), Glacial Acetic Acid (AcOH), Methanol (MeOH), Iron Powder (Fe), Ammonium Chloride (NH4Cl).

Step 1: Selective Reduction of Pyridine Ring

-

Dissolution: Dissolve 7-nitroquinoline (1.74 g, 10 mmol) in MeOH (30 mL) and AcOH (10 mL).

-

Reduction: Cool to 0°C. Add NaBH3CN (1.88 g, 30 mmol) portion-wise over 30 minutes. Why? Gradual addition prevents runaway exotherms and over-reduction.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The pyridine ring reduces to piperidine (THQ) while the nitro group remains largely intact under these mild hydride conditions.

-

Workup: Quench with sat. NaHCO3 (careful: gas evolution). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Yield: Expect ~85% of 7-nitro-1,2,3,4-tetrahydroquinoline .

Step 2: Reduction of Nitro Group

-

Suspension: Suspend the intermediate (7-nitro-THQ) in EtOH/H2O (4:1, 50 mL). Add NH4Cl (5.0 eq) and Iron powder (5.0 eq).

-

Reflux: Heat to reflux (80°C) for 2 hours. Why? Fe/NH4Cl is a chemoselective reduction for nitro groups that tolerates the secondary amine of the THQ ring.

-

Filtration: Filter hot through Celite to remove iron oxides. Wash the pad with hot EtOH.

-

Isolation: Concentrate filtrate. Dissolve residue in DCM, wash with water.

-

Product: 7-amino-1,2,3,4-tetrahydroquinoline is obtained as a dark oil or low-melting solid. Store under Nitrogen (oxidation sensitive).

Protocol B: General Sulfonylation at C7 (RORγ Inverse Agonist Synthesis)

-

Protection (Optional but recommended): If N1 is not yet substituted, protect it (e.g., Boc) or functionalize it first (e.g., with the desired sulfonyl group for the RORγ pharmacophore).

-

Coupling: To a solution of 7-amino-THQ derivative (1.0 eq) in DCM at 0°C, add Pyridine (2.0 eq) followed by the Aryl Sulfonyl Chloride (1.1 eq).

-

Validation: Stir 2h. The reaction is self-indicating; the disappearance of the primary aniline spot on TLC and appearance of the sulfonamide (lower Rf than starting material, higher than acid) confirms conversion.

Part 4: SAR Logic & Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for RORγ inverse agonists utilizing the 7-amino-THQ core.

Diagram 2: SAR Logic for RORγ Inverse Agonists

Caption: SAR map highlighting the critical vector provided by the 7-amino-THQ scaffold for RORγ modulation.

References

-

Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Source: Acta Pharmacologica Sinica (2024).[1] URL:[Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Source: MDPI (2025). URL:[Link][7]

-

Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Source: ACS Medicinal Chemistry Letters (2016). URL:[Link]

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Source: European Journal of Organic Chemistry (2011).[8] URL:[Link]

Sources

- 1. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Structural Aspects of mTOR Inhibitors: Search for Potential Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Tetrahydroquinoline-7-amine Scaffold in Modern Drug Discovery: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

Executive Summary

In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core has emerged as a profoundly versatile "privileged scaffold." Its partially saturated bicyclic structure provides a unique balance of conformational flexibility and lipophilicity, allowing it to mimic various endogenous ligands and seamlessly occupy deep hydrophobic pockets in target proteins. Within this chemical family, the tetrahydroquinoline-7-amine (7-amino-1,2,3,4-tetrahydroquinoline) derivative represents a highly strategic building block.

As a Senior Application Scientist, I have observed that the 7-amino substitution serves as an optimal synthetic vector. Unlike the sterically hindered 8-position or the electronically deactivated 6-position in certain substituted quinolines, the 7-amine provides a highly reactive handle for amidation, sulfonylation, and reductive amination. This enables the rapid generation of diverse libraries to probe Structure-Activity Relationships (SAR), particularly for extending pharmacophores into the solvent-exposed regions of kinase ATP-binding pockets or allosteric sites. This whitepaper dissects the mechanistic rationale, target engagement profiles, and validated experimental workflows for utilizing the THQ-7-amine scaffold in drug discovery.

Structural Rationale and Target Engagement

Kinase Inhibition: The mTOR Pathway

The mammalian target of rapamycin (mTOR) is a master regulatory kinase implicated in cellular proliferation and survival, making it a prime target in oncology. Recent breakthroughs have demonstrated that functionalizing the THQ scaffold can yield highly potent and selective mTOR inhibitors[1].

The rationale behind utilizing the THQ core for mTOR inhibition lies in its bioisosteric relationship with established inhibitors like dactolisib and AZD-2014. The THQ core facilitates critical hydrogen bonding and

Figure 1: Mechanism of mTOR pathway modulation by THQ derivatives.

Anti-Parasitic Drug Discovery

Beyond oncology, the THQ-7-amine scaffold has demonstrated utility in neglected tropical diseases, specifically Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei. High-Throughput Screening (HTS) campaigns utilizing whole-cell viability assays identified 7-aminotetrahydroquinoline bis sulfonamides as moderate to potent inhibitors of T. b. brucei proliferation[3]. The bis-sulfonamide functionalization at the 7-position likely exploits unique electrostatic pockets within parasitic enzymes, providing a selectivity index (SI) that spares mammalian host cells (e.g., HEK293)[3].

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the empirical data across different therapeutic areas, the following table summarizes the quantitative performance of key THQ derivatives. The causality of these results is directly tied to the functional groups appended to the THQ core: trifluoromethyl groups enhance lipophilic efficiency and metabolic stability, while morpholine groups optimize kinase hinge-binding[2].

| Compound Designation | Target / Disease Model | Cell Line | IC₅₀ (µM) | Key Structural Feature / Modification |

| Compound 10e | mTOR (Lung Cancer) | A549 | 0.033 | Morpholine + Trifluoromethyl substitution |

| Compound 10h | mTOR (Breast Cancer) | MCF-7 | 0.087 | Morpholine substitution |

| Compound 10d | mTOR (Triple-Negative) | MDA-MB-231 | 1.003 | Broad-spectrum morpholine derivative |

| Compound 5 | T. b. brucei (HAT) | Lister 427 | 2.100 | 7-aminotetrahydroquinoline bis sulfonamide |

| Compound 6g | NF-κB Transcriptional | ACHN / PC-3 | Potent | THQ-2-carboxamide motif |

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the High-Throughput Screening (HTS) workflow used to evaluate THQ-7-amine derivatives. This system is "self-validating" because it inherently multiplexes positive controls (known cytotoxic agents) and negative controls (vehicle) to calculate the Z'-factor, ensuring assay robustness before any hit is declared.

Protocol: Whole-Cell Viability HTS Campaign (Alamar Blue Assay)

Causality & Principle: The Alamar Blue (resazurin) assay is selected over MTT for 384-well formats due to its superior dynamic range and non-lytic nature. Metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin. A decrease in fluorescence directly correlates with the anti-proliferative efficacy of the THQ derivative[3].

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Cultivate target cells (e.g., A549 for oncology or T. b. brucei bloodstream forms) in appropriate media (e.g., HMI-9 for parasites, DMEM for mammalian cells) supplemented with 10% FBS.

-

Dispense

of cell suspension (

-

-

Compound Addition & Control Setup (The Validation Matrix):

-

Negative Control: Add DMSO vehicle (final concentration

). -

Positive Control: Add Puromycin or Pentamidine (for parasites) at

to establish the baseline for 100% growth inhibition[3]. -

Test Compounds: Pin-transfer THQ-7-amine derivatives from a source library plate to achieve a final screening concentration of

(primary screen) or a 10-point serial dilution (for IC₅₀ determination).

-

-

Incubation:

-

Incubate the plates for 48–72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Reagent Addition & Readout:

-

Add

of Alamar Blue reagent (resazurin, -

Incubate for an additional 4–6 hours.

-

Read fluorescence on a microplate reader (e.g., Victor II Wallac) at 535 nm (excitation) and 590 nm (emission) [3].

-

-

Data Analysis:

-

Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the plate. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

-

Figure 2: High-throughput screening and hit-to-lead optimization workflow.

Conclusion

The tetrahydroquinoline-7-amine scaffold is far more than a structural curiosity; it is a highly programmable module for drug discovery. By leveraging the 7-amine as a synthetic vector, researchers can systematically explore chemical space, optimizing for solubility, kinase hinge-binding, and cellular permeability. As demonstrated by recent successes in developing sub-micromolar mTOR inhibitors and novel anti-trypanosomal agents, the THQ core will continue to serve as a foundational element in the design of next-generation therapeutics.

References

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Cancers (MDPI), 2025. URL:[Link]

-

Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign PLOS Neglected Tropical Diseases, 2012. URL:[Link]

Sources

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride molecular weight

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document elucidates the fundamental chemical and physical properties of the compound, including its molecular weight and structure. Furthermore, it outlines a representative synthetic pathway and standard analytical methodologies for its characterization. The guide also explores the therapeutic potential of the 1,2,3,4-tetrahydroquinoline scaffold, contextualizing the relevance of this specific molecule within the broader landscape of pharmaceutical research. This paper is intended for researchers, chemists, and professionals in the drug discovery and development sectors.

Introduction: The Significance of the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] This heterocyclic system is prevalent in numerous natural products and has been successfully incorporated into a variety of synthetic pharmaceuticals.[2] The therapeutic applications of tetrahydroquinoline derivatives are diverse, encompassing roles as antimalarial, antibacterial, antiviral, and antitumor agents.[1] Their mechanism of action is often attributed to their ability to modulate the activity of key biological targets. For instance, certain derivatives have been identified as potent inhibitors of NF-κB transcriptional activity, a pathway implicated in inflammatory diseases and cancer.[3] The development of novel synthetic routes, such as domino reactions, has made this versatile scaffold more accessible, enabling the exploration of new chemical space and the generation of libraries of compounds for screening and lead optimization.[4]

Physicochemical Properties and Structural Elucidation

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride is the hydrochloride salt of the parent amine, which enhances its stability and aqueous solubility, properties that are often desirable for pharmaceutical applications.

Quantitative Data Summary

The key physicochemical properties of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride are summarized in the table below for quick reference.

| Identifier | Value | Source |

| Molecular Weight | 221.13 g/mol | |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [5] |

| CAS Number | 1309976-14-4 | [5] |

| Physical Form | Solid | [5] |

| Purity (Typical) | ≥95% | [5] |

| Storage Temperature | Room Temperature | [5] |

Chemical Structure

The molecular structure consists of a tetrahydroquinoline core with an amine group substituted at the 7-position of the aromatic ring. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms.

Caption: Chemical structure of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride.

Synthetic Strategy and Experimental Protocol

The synthesis of 1,2,3,4-tetrahydroquinolines can be achieved through various methodologies, with domino reactions being a particularly efficient approach.[2][4] A common strategy involves the reduction of a nitro group on an appropriate precursor, followed by cyclization.

Proposed Synthetic Workflow

A plausible synthetic route to 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride starts from a substituted 2-nitrotoluene, which undergoes condensation and subsequent reductive cyclization.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of the Free Base

This protocol describes a general method for the synthesis of 7-amino-1,2,3,4-tetrahydroquinoline, which can then be converted to the dihydrochloride salt.

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Celite

Procedure:

-

In a suitable hydrogenation vessel, dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[6]

-

Wash the Celite pad with methanol.[6]

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 1,2,3,4-Tetrahydroquinolin-7-amine.[6]

Experimental Protocol: Dihydrochloride Salt Formation

Materials:

-

Crude 1,2,3,4-Tetrahydroquinolin-7-amine

-

Ethanol or Diethyl ether

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

Procedure:

-

Dissolve the crude amine in a minimal amount of ethanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (2 equivalents) of hydrochloric acid.

-

Stir the mixture for a period to allow for complete precipitation of the dihydrochloride salt.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold solvent (e.g., diethyl ether).

-

Dry the product under vacuum to yield 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a series of analytical tests are required.

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique to determine the purity of the final compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

-

Detection: UV detection at a suitable wavelength determined by UV-Vis spectroscopy.[7]

-

Expected Outcome: A major peak corresponding to the desired product, with the area of this peak relative to the total peak area indicating the purity.

Applications in Research and Drug Development

The 1,2,3,4-tetrahydroquinoline scaffold is of significant interest due to its presence in a wide range of biologically active molecules.[3] Derivatives of this structure have been investigated for various therapeutic applications.

-

Anticancer Activity: Several 1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[3] Their mechanism of action can involve the inhibition of pathways crucial for cancer cell proliferation and survival, such as the NF-κB signaling pathway.[3]

-

Neurodegenerative Diseases: The related 1,2,3,4-tetrahydroisoquinoline scaffold has been explored for the development of drugs to treat Alzheimer's disease, for example, as acetylcholinesterase inhibitors.[8] This suggests that the tetrahydroquinoline core could also be a valuable starting point for the design of novel therapeutics for neurodegenerative disorders.

-

Antimicrobial and Antiviral Agents: The broad biological activity of tetrahydroquinolines includes potential as antimalarial, antibacterial, and antiviral agents.[1]

Safety and Handling

As with any chemical reagent, 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

Conclusion

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride is a compound with a molecular weight of 221.13 g/mol that belongs to a class of molecules with significant therapeutic potential. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and standard analytical procedures for its characterization. The diverse biological activities associated with the 1,2,3,4-tetrahydroquinoline scaffold make this and related compounds valuable tools for researchers in the ongoing quest for novel and effective therapeutic agents.

References

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 125-151. [Link]

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 125-151. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-amine. [Link]

-

Razak, M. A. J. A., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology, 14(4), 1784-1790. [Link]

- Google Patents.

-

Jo, H., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(4), 487. [Link]

- Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

Zhang, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758. [Link]

Sources

- 1. medicopublication.com [medicopublication.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride | 1309976-14-4 [sigmaaldrich.com]

- 6. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride synonyms and IUPAC name

The following technical guide details the chemical identity, synthesis, properties, and medicinal chemistry applications of 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride .

Executive Summary

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride (CAS: 1309976-14-4 for 2HCl) is a bicyclic heterocyclic building block characterized by a fused benzene and piperidine ring system. Distinguished by two distinct nitrogen functionalities—a secondary aliphatic amine at position 1 and a primary aromatic amine at position 7—this compound serves as a "privileged scaffold" in drug discovery. Its unique geometry allows for orthogonal functionalization, making it a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and epigenetic modulators.

Chemical Identity & Nomenclature

Precise identification is paramount for regulatory compliance and database searching. The compound exists as a free base but is most commonly stored and handled as the hydrochloride or dihydrochloride salt to enhance stability and water solubility.

Table 1: Chemical Identifiers

| Property | Detail |

| IUPAC Name | 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride |

| Common Synonyms | 7-Amino-1,2,3,4-tetrahydroquinoline HCl; 1,2,3,4-Tetrahydro-7-quinolinamine HCl |

| CAS Number (Free Base) | 153856-89-4 |

| CAS Number (2HCl Salt) | 1309976-14-4 |

| Molecular Formula | C₉H₁₂N₂[1][2][3][4][5][6][7][8] · xHCl (typically x=1 or 2) |

| Molecular Weight | 148.21 g/mol (Free Base); ~221.13 g/mol (Dihydrochloride) |

| SMILES | C1CC2=C(C=C(C=C2)N)NC1.Cl |

| InChIKey | CZAYWDWODUYEQE-UHFFFAOYSA-N (Free Base) |

Structural Analysis & Physicochemical Properties

The molecule features a semi-rigid structure. The alicyclic ring (positions 1-4) adopts a half-chair conformation, while the aromatic ring remains planar. This distinct topology differentiates it from the fully aromatic quinoline or the isomeric tetrahydroisoquinoline.

Key Physicochemical Parameters[3][9][10][11]

-

Basicity (pKa): The molecule is diprotic.

-

N1 (Secondary Amine): Predicted pKa ~10.5 (Typical of cyclic secondary amines).

-

N7 (Aniline): Predicted pKa ~4.5 (Typical of electron-rich anilines).

-

-

Solubility: The hydrochloride salt is highly soluble in water (>50 mg/mL) and DMSO, sparingly soluble in dichloromethane.

-

Electronic Character: The N1 nitrogen is an electron-donating group (EDG) that activates the aromatic ring, making the C6 and C8 positions susceptible to electrophilic aromatic substitution if not protected.

Synthetic Pathways

Synthesis of 1,2,3,4-tetrahydroquinolin-7-amine generally proceeds via reduction of oxidized precursors. Two primary validated routes are employed depending on starting material availability.

Method A: Selective Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline

This is the preferred laboratory route due to the commercial availability of the nitro precursor and the high chemoselectivity of the reduction.

-

Starting Material: 7-Nitro-1,2,3,4-tetrahydroquinoline (CAS: 30450-62-5).[2]

-

Reagents: H₂ (1 atm), 10% Pd/C catalyst, Methanol.

-

Conditions: Stir at room temperature for 4–6 hours.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate. Treat with HCl/dioxane to precipitate the salt.

-

Yield: Typically >90%.

Method B: Hydrogenation of Quinolin-7-amine

This route reduces the pyridine ring of the parent quinoline. It requires harsher conditions and may result in over-reduction or partial reduction mixtures if not carefully controlled.

-

Starting Material: Quinolin-7-amine.[6]

-

Reagents: H₂ (50 psi), PtO₂ (Adams' catalyst) or Raney Nickel, Acetic Acid.

-

Mechanism: The pyridine ring is more susceptible to reduction than the benzene ring under acidic hydrogenation conditions.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the relationship between precursors.

Figure 1: Primary synthetic pathways yielding the 7-amino-tetrahydroquinoline scaffold.

Applications in Medicinal Chemistry

This compound is a versatile "bifunctional" scaffold.[8][9] The distinct reactivity of the two nitrogen atoms allows medicinal chemists to build complex libraries via sequential functionalization.

Orthogonal Functionalization Strategy

-

N7 (Aniline): Reacts readily with acyl chlorides, isocyanates, or sulfonyl chlorides to form amides, ureas, or sulfonamides. It is often the "warhead" attachment point or the hinge-binding motif in kinase inhibitors.

-

N1 (Secondary Amine): Can be alkylated, arylated (Buchwald-Hartwig), or acylated. This position often modulates pharmacokinetic properties (solubility, permeability) or contacts solvent-exposed regions of the target protein.

Therapeutic Areas

-

Kinase Inhibitors: The tetrahydroquinoline core mimics the adenine ring of ATP. The 7-amino group often forms hydrogen bonds with the hinge region of kinases (e.g., CDK, Aurora kinases).

-

GPCR Ligands: Tetrahydroquinolines are bioisosteres of tetrahydroisoquinolines, widely used in targeting Dopamine (D2/D3) and Serotonin (5-HT) receptors for antipsychotic and antidepressant drug discovery.

-

Epigenetics: Used as a "cap" group in Histone Deacetylase (HDAC) inhibitors, connecting to the zinc-binding group via a linker.

Visualization of Pharmacophore Potential

Figure 2: Pharmacophore mapping of the 1,2,3,4-tetrahydroquinolin-7-amine scaffold.

Handling and Stability

-

Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Stability: The free base is prone to oxidation (darkening) upon exposure to air, forming quinoline derivatives. The hydrochloride salt is significantly more stable.

-

Safety: Irritant to eyes, respiratory system, and skin.[10] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Sigma-Aldrich. 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride Product Page. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11586323 (Isomer Reference). PubChem.[3][9][11] Link

-

Sridharan, V., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines using Domino Reactions. Molecules, 2011. Link

-

ChemicalBook. 7-Amino-1,2,3,4-tetrahydroquinoline CAS Database. Link

-

LookChem. 7-Nitro-1,2,3,4-tetrahydroquinoline Properties and Suppliers. Link

Sources

- 1. 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline CAS#: 304690-94-6 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. ijstr.org [ijstr.org]

- 6. 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride | 175871-45-1 [sigmaaldrich.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. 1,2,3,4-tetrahydroquinoline, 635-46-1 [thegoodscentscompany.com]

- 11. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of 7-Amino-Tetrahydroquinoline Derivatives: A Technical Guide to Target Engagement and Therapeutic Applications

Executive Summary: The 7-Amino-THQ Privileged Scaffold

In contemporary medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 7-Amino-1,2,3,4-tetrahydroquinoline (7-amino-THQ, CAS: 153856-89-4) [1] represents one such highly versatile bicyclic heterocyclic building block.

Unlike its fully aromatic quinoline counterparts, the partially saturated tetrahydroquinoline ring offers a unique blend of conformational flexibility and structural rigidity. The saturated ring portion introduces sp3-hybridized carbons, enhancing the three-dimensionality (Fsp3) of the molecule, which correlates strongly with improved clinical success rates. Crucially, the primary amine at the 7-position allows for straightforward synthetic vectorization (e.g., via amide coupling or reductive amination) to probe deep hydrophobic pockets or hydrogen-bond networks within target proteins[1].

This whitepaper details the biological activities of 7-amino-THQ derivatives, focusing on their proven efficacy as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, neuronal Nitric Oxide Synthase (nNOS) inhibitors, and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

Primary Biological Targets & Mechanisms of Action

TRPV1 Antagonism for Chronic Inflammatory Pain

The TRPV1 receptor is a non-selective ligand-gated cation channel expressed predominantly on sensory neurons. It is activated by noxious stimuli such as heat (>43°C), low pH, and capsaicin. High-throughput screening (HTS) campaigns have successfully identified 7-amino-THQ-derived amides as highly potent, competitive antagonists of TRPV1[2].

Mechanistic Rationale: By competitively binding to the intracellular vanilloid-binding pocket of TRPV1, 7-amino-THQ amides lock the channel in a closed state, preventing calcium (Ca2+) influx and subsequent membrane depolarization. This mechanism effectively silences the nociceptive signaling pathway, offering a non-opioid, non-NSAID therapeutic avenue for chronic inflammatory pain conditions like osteoarthritis[2].

Caption: TRPV1 receptor signaling pathway and the competitive antagonistic block by 7-amino-THQ derivatives.

Selective nNOS Inhibition for Neuroprotection

Nitric Oxide (NO) is a critical signaling molecule, but its overproduction by neuronal Nitric Oxide Synthase (nNOS) is heavily implicated in neurodegenerative diseases and neuropathic pain. 7-amino-THQ derivatives have been engineered to selectively inhibit nNOS over its endothelial (eNOS) and inducible (iNOS) isoforms[3].

Mechanistic Rationale: The 7-amino-THQ core mimics the natural substrate (L-arginine) or cofactor interactions within the nNOS active site. The rigid bicyclic system precisely orients basic substituents to interact with the heme-propionate residues of nNOS, achieving high selectivity and preventing the cardiovascular side effects associated with eNOS inhibition[3].

EGFR Kinase Inhibition in Oncology

In oncology, the 7-amino-THQ scaffold has been utilized to design Epidermal Growth Factor Receptor (EGFR) inhibitors[4]. The secondary amine of the tetrahydroquinoline ring acts as a critical hydrogen bond donor to the hinge region of the kinase domain (typically interacting with Met793), while the 7-amino substituent is extended into the solvent-exposed region or the hydrophobic pocket to modulate pharmacokinetic properties and target mutant variants[4].

Quantitative Data & Target Summary

To facilitate cross-target comparison, the following table summarizes the typical pharmacological profiles of optimized 7-amino-THQ derivatives across their primary indications.

| Biological Target | Primary Indication | Mechanism of Action | Typical IC₅₀ Range | Key Physicochemical Requirement |

| TRPV1 | Osteoarthritis / Pain | Competitive Antagonist | 10 – 150 nM | High lipophilicity (LogP 3.5 – 5.0) |

| nNOS | Neuropathic Pain | Selective Enzyme Inhibitor | 50 – 300 nM | Basic amine for heme interaction |

| EGFR | Non-Small Cell Lung Cancer | ATP-Competitive Kinase Inhibitor | 1 – 50 nM | Strict H-bond donor/acceptor balance |

Experimental Methodologies: Self-Validating Protocols

As researchers, we must ensure our assay cascades are robust, reproducible, and internally validated. Below are the definitive protocols for evaluating the biological activity of 7-amino-THQ derivatives.

In Vitro Target Engagement: FLIPR Calcium Flux Assay (TRPV1)

Causality: Because TRPV1 is a calcium-permeable ion channel, measuring intracellular calcium transients is the most direct, physiologically relevant method to quantify antagonist potency. We utilize the Fluorometric Imaging Plate Reader (FLIPR) for real-time kinetic analysis.

Step-by-Step Protocol:

-

Cell Preparation: Seed CHO cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C.

-

Compound Addition (Antagonist Phase): Add 10 µL of the 7-amino-THQ derivative (serially diluted in DMSO, final DMSO concentration <1%) using an automated liquid handler. Incubate for 15 minutes.

-

Agonist Challenge: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject capsaicin (at its EC₈₀ concentration, typically ~30 nM) and record fluorescence continuously for 3 minutes.

-

Data Validation (Self-Validating System):

-

Positive Control: Capsaicin alone (Maximum signal).

-

Negative Control: Buffer only (Minimum signal).

-

Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5 , ensuring the signal window is robust enough to accurately determine IC₅₀ values.

-

In Vivo Efficacy: Freund's Complete Adjuvant (FCA) Pain Model

Causality: To bridge in vitro potency to clinical relevance, we must assess the compound's ability to cross biological barriers (DMPK) and exert efficacy in a living system. The FCA model induces localized inflammation mimicking osteoarthritis, leading to measurable mechanical allodynia.

Step-by-Step Protocol:

-

Disease Induction: Inject 50 µL of FCA intra-articularly into the right knee joint of male Sprague-Dawley rats. Allow 24 hours for the development of hyperalgesia and allodynia.

-

Baseline Measurement: Assess mechanical allodynia using von Frey filaments applied to the plantar surface of the ipsilateral hind paw. Record the paw withdrawal threshold (PWT).

-

Dosing: Administer the optimized 7-amino-THQ lead compound via oral gavage (PO) formulated in a suitable vehicle (e.g., 0.5% Methylcellulose).

-

Efficacy Readout: Measure PWT at 1, 2, 4, and 24 hours post-dose. A significant increase in PWT compared to the vehicle-treated group indicates successful in vivo target engagement and pain reversal.

Caption: Hit-to-lead experimental workflow for 7-amino-THQ derivatives targeting chronic inflammatory pain.

Conclusion & Future Perspectives

The 7-amino-1,2,3,4-tetrahydroquinoline framework is a highly privileged scaffold that has yielded potent modulators for a variety of challenging biological targets. By leveraging the specific vectorization afforded by the 7-amino position, medicinal chemists can fine-tune the physicochemical properties of these molecules to achieve exquisite selectivity for targets ranging from TRPV1[2] to nNOS[3] and EGFR[4]. Future drug development efforts will likely focus on utilizing this scaffold in targeted protein degradation (PROTACs), where the 7-amino group can serve as an ideal, synthetically accessible attachment point for E3 ligase linkers.

References

- Guidechem. "7-Amino-1,2,3,4-tetrahydroquinoline 153856-89-4 wiki".

- Portico / GlaxoSmithKline. "Posters - Journals on Portico: Novel Small Molecule Amide Antagonists of TRPV1".

- Google Patents. "CN101679397A - Quinolone and tetrahydroquinoline and related compounds having nos inhibitory activity".

- Googleapis / US Patent Office. "US Patent 8,153,643 B2 - EGFR Inhibitors".

Sources

A Senior Application Scientist's Guide to the Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline

Foreword: The Strategic Importance of the 7-Amino-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of natural products and pharmacologically active agents.[1] Its rigid, three-dimensional structure provides a valuable framework for orienting functional groups to interact with biological targets. The introduction of an amino group at the 7-position unlocks a critical vector for synthetic diversification, serving as a key intermediate in the development of novel therapeutics, from antiarrhythmic drugs to agents for treating HIV and Alzheimer's disease.[1][2]

The conversion of the synthetically accessible 7-nitro-1,2,3,4-tetrahydroquinoline to its corresponding 7-amino derivative is, therefore, a cornerstone transformation. The choice of reductive methodology is not a trivial decision; it dictates yield, purity, scalability, and, most critically, compatibility with other functional groups that may be present on the molecule. This guide provides an in-depth analysis of the principal methodologies for this reduction, grounded in mechanistic understanding and practical, field-proven protocols.

Mechanistic Underpinnings of Nitro Group Reduction

The transformation of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a comprehensive six-electron reduction.[3] While the specific electron and proton transfer steps vary with the chosen reagent, the process invariably proceeds through a series of intermediates. The most commonly accepted direct hydrogenation pathway involves the initial reduction of the nitro group to a nitroso intermediate (Ar-N=O), followed by further reduction to a hydroxylamine (Ar-NHOH), which is finally converted to the target amine.[3][4]

Caption: General mechanistic pathway for nitro group reduction.

Core Reduction Methodologies: A Comparative Analysis

The selection of a reduction protocol is governed by factors including chemoselectivity, cost, safety, and scale. We will explore three primary classes of reactions proven effective for this transformation.

Catalytic Hydrogenation: The Workhorse Method

This is one of the most efficient and clean methods for nitro group reduction, utilizing a heterogeneous catalyst and a hydrogen source to produce the amine with water as the only benign byproduct.[5]

Expertise & Experience: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a highly active and common choice for reducing aromatic nitro groups.[6] However, for substrates containing sensitive functionalities, such as aryl halides, Raney Nickel is often preferred as it is less prone to causing dehalogenation.[6][7] The hydrogen source can be molecular hydrogen (H₂) gas, which is highly effective but requires specialized pressure equipment, or a transfer hydrogenation reagent like hydrazine hydrate or formic acid, which can be more convenient for standard laboratory setups.[8][9]

Trustworthiness: The protocol is highly reliable and scalable. The primary validation step is monitoring the consumption of hydrogen gas (if applicable) and analyzing reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Vessel Preparation: To a hydrogenation flask or a suitable round-bottom flask, add 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq).

-

Dissolution: Dissolve the substrate in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Inerting: Place the flask under an inert atmosphere by flushing with nitrogen or argon.[3]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% by weight of the substrate) to the stirred solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with H₂ three times to ensure an H₂ atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature. Reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the H₂ atmosphere and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.[3]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-amino-1,2,3,4-tetrahydroquinoline, which can be purified further if necessary.

Metal-Mediated Reductions: Chemoselective & Reliable

The use of easily oxidized metals in acidic or neutral media is a classical and highly dependable method for nitro group reduction.[3][8] Common metals include iron (Fe), tin(II) chloride (SnCl₂), and zinc (Zn).[6]

Expertise & Experience: These methods are prized for their excellent chemoselectivity. They can often reduce a nitro group in the presence of other sensitive functionalities like esters, ketones, or nitriles, which might be susceptible to catalytic hydrogenation.[10] The mechanism involves a series of single-electron transfers (SET) from the metal surface to the nitro group, with subsequent protonation by the medium.[3] Using iron powder with ammonium chloride in an ethanol/water solvent system is a particularly mild and effective variant, avoiding the harsh acidity of concentrated HCl.[3][11] Tin(II) chloride is another excellent mild reagent, often used in alcoholic solvents.[6][8]

Trustworthiness: The reaction is self-validating through clear visual cues (the reaction is often vigorous initially) and standard chromatographic monitoring. The work-up is straightforward, involving the removal of metal salts by filtration.

Experimental Protocol: Reduction using Iron and Ammonium Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

-

Reagent Addition: To the stirred mixture, add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq).[3]

-

Heating: Heat the reaction mixture to reflux. The reaction can be vigorous at the start. Monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron powder and iron salts.[3]

-

Extraction: Wash the filter cake thoroughly with ethanol or ethyl acetate. Remove the organic solvent from the filtrate under reduced pressure. The remaining aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Sodium Dithionite: A Mild & Economical Alternative

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and versatile reducing agent for aromatic nitro compounds.[12][13]

Expertise & Experience: Sodium dithionite's reducing power comes from the sulfur dioxide radical anion (•SO₂⁻), which is the active species in solution.[14] Its primary advantage is its mildness and compatibility with protic solvents like water. However, aqueous solutions of dithionite are unstable and must be prepared fresh just before use.[14] For substrates with poor water solubility, a two-phase system (e.g., dichloromethane-water) with a phase-transfer catalyst can be employed to facilitate the reaction.[15][16]

Trustworthiness: The protocol's validity rests on using fresh, high-quality sodium dithionite (a white powder; yellowing indicates decomposition) and monitoring the reaction to completion.[14] The work-up is typically a simple aqueous extraction.

Experimental Protocol: Reduction using Sodium Dithionite

-

Dissolution: Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water or DMF and water.[14]

-

Reductant Preparation: In a separate flask, prepare a fresh solution of sodium dithionite (4-5 eq) in deoxygenated water.[14]

-

Addition: Under an inert atmosphere (e.g., nitrogen), slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The addition may be exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 35-50°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-amino-1,2,3,4-tetrahydroquinoline.

At-a-Glance Comparison of Reduction Methodologies

| Methodology | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages/Limitations |

| Catalytic Hydrogenation | H₂ gas or transfer agent; Pd/C, PtO₂, Raney Ni[6][7] | Room temp to moderate heat; atmospheric to high pressure | High efficiency, clean (water byproduct), scalable | Requires specialized pressure equipment for H₂ gas; may reduce other functional groups (e.g., alkenes, carbonyls); risk of dehalogenation with Pd/C.[6] |

| Metal-Mediated Reduction | Fe, SnCl₂, Zn[6][8] | Acidic (HCl) or neutral (NH₄Cl) media; often requires heat | Excellent chemoselectivity, inexpensive reagents (Fe, Zn), reliable | Stoichiometric amounts of metal required, generates metal waste, work-up can be cumbersome.[10] |

| Sodium Dithionite | Na₂S₂O₄[12] | Aqueous or biphasic systems; room temp to moderate heat | Inexpensive, safe, mild conditions, metal-free[14] | Reagent is unstable in solution and must be used fresh; may require phase-transfer catalyst for nonpolar substrates.[14][15] |

Conclusion: A Strategic Choice

The reduction of 7-nitro-1,2,3,4-tetrahydroquinoline is a critical step in synthesizing valuable pharmaceutical intermediates. There is no single "best" method; the optimal choice is dictated by the specific needs of the synthetic campaign.

-

For clean, high-yielding conversions on substrates without sensitive functional groups, catalytic hydrogenation is often the method of choice.

-

When chemoselectivity is paramount and other reducible groups must be preserved, classical metal-mediated reductions with reagents like iron or tin(II) chloride offer unparalleled reliability.

-

For a mild, economical, and metal-free option, particularly on smaller scales, sodium dithionite provides an excellent alternative.

A thorough understanding of the causality behind each method empowers the research scientist to make strategic, informed decisions, ensuring the efficient and successful synthesis of 7-amino-1,2,3,4-tetrahydroquinoline for downstream applications in drug discovery and development.

References

-

Nitro Reduction - Common Conditions . Organic Chemistry Portal. [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Master Organic Chemistry. [Link]

-

Sodium Hydrosulfite, Sodium Dithionite . Organic Chemistry Portal. [Link]

-

Sodium Dithionite Reduction of Nitroarenes . Scribd. [Link]

-

Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis . ResearchGate. [Link]

-

Reduction of nitro compounds . Wikipedia. [Link]

-

Advancement in methodologies for reduction of nitroarenes . RSC Publishing. [Link]

-

Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines . Thieme Chemistry. [Link]

-

Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) . WordPress. [Link]

-

Nitro Reduction - SnCl2 . Common Organic Chemistry. [Link]

-

Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source . Preprints.org. [Link]

-

Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy . ACS Publications. [Link]

-

The reduction of aromatic nitro compounds with anhydrous stannous chloride . Digital Commons @ NJIT. [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation . SciSpace by Typeset. [Link]

-

Reduction of nitroaromatic compounds in tin(II) chloride... . ResearchGate. [Link]

-

Reduction of aromatic nitro compounds using Sn and HCl gives: . askIITians. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis . MDPI. [Link]

-

An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts . ACS Publications. [Link]

-

Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High . OSTI.GOV. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . PMC. [Link]

-